2-(N,N-Dimethylamino)-6-iodopyrazine

Descripción general

Descripción

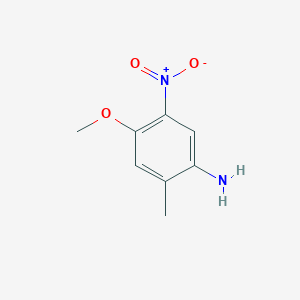

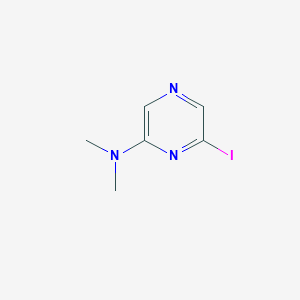

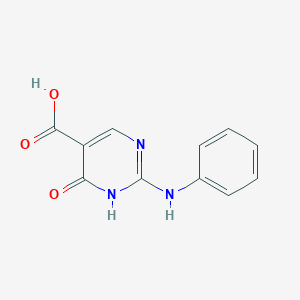

The compound “2-(N,N-Dimethylamino)-6-iodopyrazine” is a pyrazine derivative. Pyrazines are aromatic six-membered rings with two nitrogen atoms. In this case, the pyrazine ring is substituted at the 2-position with a N,N-dimethylamino group and at the 6-position with an iodine atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyrazine ring, with the N,N-dimethylamino and iodine substituents. The N,N-dimethylamino group would likely impart some basicity to the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the N,N-dimethylamino group could potentially make this compound a weak base. The iodine atom might make the compound more dense and could potentially affect its boiling and melting points .Aplicaciones Científicas De Investigación

1. Transient Expression of Plasmid DNA Using Poly (2- (N,N-Dimethylamino) Ethyl Methacrylate) in Plant Cells

- Application Summary : This compound has been used as a gene carrier to explore its transfection ability in plants .

- Methods of Application : The compound is incubated with plasmid GFP (pGFP) to explore its transfection ability in plants . The pGFP was efficiently condensed into the nanostructure by electrostatic interactions at an N/P (amino group from cationic polymers/phosphate group from plasmid DNA (pDNA)) ratio of 15 .

- Results : After incubation with protoplasts and leaves, GFP was observed with confocal microscopy in plant cells . Western blot experiments confirmed GFP expression at the protein level . The results showed that transient expression of pGFP was readily achieved in Arabidopsis thaliana and Nicotiana benthamiana .

2. Stimuli-responsive polymersomes of poly [2- (dimethylamino) ethyl methacrylate]-b-polystyrene

- Application Summary : This compound has been used to develop polymersomes with pH and temperature-responsive groups .

- Methods of Application : Two diblock copolymers of poly [2-(dimethylamino) ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) were synthesized via RAFT .

- Results : The ionization equilibrium of the PDMAEMA amino groups on the polymersomes was analyzed by potentiometric titration and Zeta potential measurements . The hydrodynamic radius of the polymersomes in different pH and temperatures was analyzed by DLS .

Direcciones Futuras

Propiedades

IUPAC Name |

6-iodo-N,N-dimethylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8IN3/c1-10(2)6-4-8-3-5(7)9-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACQSWJTVMYKTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577954 | |

| Record name | 6-Iodo-N,N-dimethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N,N-Dimethylamino)-6-iodopyrazine | |

CAS RN |

125060-66-4 | |

| Record name | 6-Iodo-N,N-dimethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydro-5-(triphenylmethyl)-thieno[3,2-c]pyridin-2(3H)-one](/img/structure/B179907.png)

![N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B179922.png)